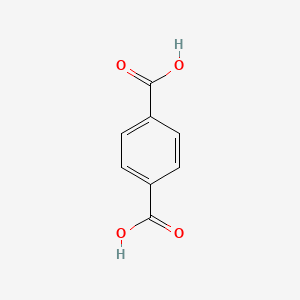

![molecular formula C11H16O4 B056228 Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid CAS No. 6221-58-5](/img/structure/B56228.png)

Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid

Description

Properties

IUPAC Name |

bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c12-10(13)8-2-6-1-7(4-8)5-9(3-6)11(14)15/h6-9H,1-5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYARQFLAVKFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(CC1CC(C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499392 | |

| Record name | Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6221-58-5 | |

| Record name | Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a conformationally rigid, C2-symmetric dicarboxylic acid built upon a unique bridged-ring system. Its well-defined three-dimensional structure makes it an invaluable scaffold in several advanced chemical disciplines. In medicinal chemistry, it serves as a precursor to the 3,7-diazabicyclo[3.3.1]nonane (bispidine) core, a privileged structure for developing selective ligands for nicotinic acetylcholine receptors (nAChRs). In materials science, its rigidity is exploited in the synthesis of specialty polymers. This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and key applications, offering field-proven insights for its effective utilization in research and development.

The Bicyclo[3.3.1]nonane Scaffold: A Structural Foundation

The bicyclo[3.3.1]nonane skeleton consists of two fused cyclohexane rings. This system can exist in several conformations, including a double chair (chair-chair), a chair-boat, and a double boat. For the parent hydrocarbon, the double chair conformation is the most stable[1]. However, the introduction of bulky substituents at the C3 and C7 positions can induce significant steric strain, potentially favoring a chair-boat conformation to alleviate transannular interactions[1]. The 3,7-dicarboxylic acid derivative positions the functional groups pointing away from the core in the preferred double chair conformation, providing a rigid and predictable framework for molecular design.

Caption: Conformational equilibrium of the bicyclo[3.3.1]nonane core.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While experimental data for properties such as melting point and pKa are not widely published, computed values provide a reliable baseline.

| Property | Value | Source |

| CAS Number | 6221-58-5 | [2] |

| Molecular Formula | C₁₁H₁₆O₄ | [2] |

| Molecular Weight | 212.24 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1C2CC(CC1CC(C2)C(=O)O)C(=O)O | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Polar Surface Area | 74.6 Ų | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis of the this compound Core

The synthesis of the bicyclo[3.3.1]nonane core is intrinsically linked to the chemistry of adamantane, its more stable C10 tricyclic isomer. A common and effective strategy to access the bicyclo[3.3.1]nonane framework involves the cleavage of adamantane derivatives. For instance, the oxidative cleavage of adamantane-2,6-dione can yield the this compound skeleton. This approach leverages the accessibility of adamantane precursors to construct the less thermodynamically stable, yet synthetically valuable, bicyclic system. Other routes involve multi-component condensation and cyclization reactions to build the bicyclic core from acyclic or monocyclic precursors[3][4].

Sources

- 1. epublications.vu.lt [epublications.vu.lt]

- 2. This compound | C11H16O4 | CID 12466703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Enduring Scaffold: A Technical Guide to the Molecular Structure of Bicyclo[3.3.1]nonane-3,7-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[3.3.1]nonane framework represents a pivotal structural motif in medicinal chemistry and materials science, prized for its rigid, predictable three-dimensional geometry. This guide provides an in-depth technical exploration of a key derivative, Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid. We will delve into the nuanced conformational landscape of this molecule, detail a representative synthetic protocol, and present its spectroscopic signature. This document serves as a comprehensive resource for researchers leveraging the unique stereochemical properties of this bicyclic scaffold in rational drug design and the development of novel molecular architectures.

Introduction: The Architectural Significance of the Bicyclo[3.3.1]nonane Core

The bicyclo[3.3.1]nonane skeleton, composed of two fused cyclohexane rings, offers a rigid and sterically defined scaffold that has found extensive application in the design of biologically active molecules.[1] Its unique conformational preferences allow for the precise spatial orientation of substituents, a critical factor in molecular recognition and binding affinity at biological targets.[2] The introduction of carboxylic acid functionalities at the 3 and 7 positions, as in this compound, provides key points for further chemical modification, enabling its use as a versatile building block in the synthesis of more complex molecular entities, including ligands for probing biological systems and the development of novel polymers.[3]

Molecular Structure and Conformational Analysis

The defining characteristic of the bicyclo[3.3.1]nonane system is its conformational isomerism. The parent hydrocarbon can exist in three primary conformations: the twin-chair (CC), the chair-boat (CB), and the twin-boat (BB).

Caption: Conformational Isomers of the Bicyclo[3.3.1]nonane Skeleton.

For the unsubstituted bicyclo[3.3.1]nonane, the twin-chair (CC) conformation is the most stable. However, the introduction of substituents, particularly at the 3 and 7 positions, can significantly influence the conformational equilibrium.

A detailed conformational analysis of bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its corresponding dimethyl ester has been conducted using ¹H and ¹³C NMR spectroscopy.[4] This study revealed that these molecules do not adopt the classic twin-chair conformation. Instead, they exist predominantly as a pair of rapidly interconverting, identical chair-boat (CB) conformations.[4] This conformational preference is attributed to the steric interactions that would arise between the carboxylic acid groups in the twin-chair arrangement. The rings in these chair-boat conformations are also noted to be distinctly flattened.[4] The population of the double-boat conformation is considered to be very small.[4]

Caption: Predominant Conformational Equilibrium.

Note on Crystallographic Data: As of the latest literature review, a definitive, publicly available crystal structure for this compound has not been identified. Therefore, precise, experimentally determined bond lengths and angles for this specific molecule cannot be presented in this guide. The structural insights provided are based on spectroscopic data and the analysis of closely related derivatives.[4]

Synthesis and Spectroscopic Characterization

The synthesis of the bicyclo[3.3.1]nonane core can be achieved through various synthetic strategies, often involving intramolecular cyclization reactions.[5] A common precursor for the 3,7-disubstituted derivatives is adamantane, which can be oxidatively cleaved to form the bicyclo[3.3.1]nonane skeleton.[5]

Representative Synthetic Protocol

While a variety of methods exist for constructing the bicyclo[3.3.1]nonane framework, a representative synthesis of a bicyclic dicarboxylic acid from a 1-hydroxyadamantane-4-one precursor is outlined below, as described in the literature.[5]

Experimental Protocol: Synthesis of Bicyclic 1,3-Dicarboxylic Acid

-

Oxidative Cleavage: 1-hydroxyadamantane-4-one is treated with periodic acid (HIO₄). This reaction cleaves the carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon, leading to the formation of a bicyclo[3.3.1]nonane derivative with carboxylic acid functionalities.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent system at a controlled temperature to ensure selective cleavage and prevent over-oxidation.

-

Work-up and Purification: Following the reaction, the product is isolated through standard aqueous work-up procedures to remove inorganic byproducts. The crude dicarboxylic acid is then purified by recrystallization or chromatography to yield the desired Bicyclo[3.3.1]nonane-dicarboxylic acid.

Caption: General Synthetic Workflow.

Spectroscopic Data

The structural characterization of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Representative NMR Data for Bicyclo[3.3.1]nonane-3α,7α-dicarboxylic Acid Derivatives [4]

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H | 1.5 - 2.8 | Multiplets | Bicyclic framework protons |

| ¹H | ~12.0 | Broad Singlet | Carboxylic acid protons |

| ¹³C | 20 - 50 | - | Aliphatic carbons of the bicyclic core |

| ¹³C | ~175 - 185 | - | Carboxylic acid carbonyl carbons |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific stereoisomer.

Applications in Drug Discovery and Materials Science

The rigid bicyclo[3.3.1]nonane scaffold serves as an excellent platform for the development of novel therapeutic agents. Its well-defined three-dimensional structure allows for the precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for various biological targets. Derivatives of this scaffold have been explored as ligands for receptors and enzymes implicated in a range of diseases.[1]

Furthermore, the dicarboxylic acid functionality of the title compound makes it a valuable monomer for the synthesis of polyesters and polyamides. The rigidity of the bicyclic unit can impart unique thermal and mechanical properties to these polymers, making them attractive for applications in advanced materials.

Conclusion

This compound is a molecule of significant interest due to its unique structural and conformational properties. While a complete crystallographic characterization remains to be publicly reported, spectroscopic studies have provided valuable insights into its preferred chair-boat conformation. The synthetic accessibility of the bicyclo[3.3.1]nonane core, coupled with the versatile reactivity of the carboxylic acid groups, ensures that this compound will continue to be a valuable tool for researchers in the fields of medicinal chemistry, supramolecular chemistry, and materials science.

References

-

Peters, J. A., van der Toorn, J. M., & van Bekkum, H. (1975). 3,7-disubstituted bicyclo[3.3.1]nonanes—III: Synthesis and conformation of bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid, its dimethyl ester and some other 3,7-disubstituted bicyclo[3.3.1]nonanes; adamantane as an integrated holding system. Tetrahedron, 31(18), 2273-2281. [Link]

-

ProQuest. (n.d.). SYNTHESIS AND CONFORMATIONAL ANALYSIS OF SELECTED 7-AZA-3-THIABICYCLO(3.3.1)NONANES AND DERIVATIVES. Retrieved from [Link]

-

Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22384-22438. [Link]

-

Takeda, K., Tsuboyama, K., Hoshino, M., Tominaga, K., & Ogura, H. (1985). An Efficient and Practical Synthesis of Bicyclo[3.3.1]nonane-2,4-diones. CHEMICAL & PHARMACEUTICAL BULLETIN, 33(8), 3452-3456. [Link]

-

Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22384-22438. [Link]

-

Figueroa-Valverde, L., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 75-85. [Link]

- Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.

-

Russian Federation Patent No. RU2813024C1. (2024). Method of producing 2-oxoadamantane-1-carboxylic acid. Yandex Patents. [Link]

Sources

- 1. Bicyclo<3.3.1>nonan-3α,7α-dicarbonsaeure - CAS号 33838-77-6 - 摩熵化学 [molaid.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,7-Diazabicyclo(3.3.1)nonane | C7H14N2 | CID 192720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]

A Technical Guide to Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid: A Rigid Scaffold for Advanced Applications

Abstract

The bicyclo[3.3.1]nonane framework represents a class of conformationally restricted carbocycles that has garnered significant attention across diverse scientific disciplines. Its rigid, pre-organized structure provides an ideal platform for the precise spatial arrangement of functional groups, a feature highly sought after in medicinal chemistry, materials science, and asymmetric catalysis. This guide focuses on a key derivative, Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid, offering an in-depth exploration of its chemical identity, stereochemical nuances, synthesis strategies, and applications. We will delve into the causality behind synthetic choices and provide field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this unique molecular architecture.

The Bicyclo[3.3.1]nonane Core: A Foundation of Rigidity

The bicyclo[3.3.1]nonane skeleton is composed of two fused cyclohexane rings. Unlike more flexible acyclic or monocyclic systems, its bridged structure dramatically limits conformational freedom. It predominantly adopts a stable dual chair-chair conformation, which minimizes steric and torsional strain. This inherent rigidity is the cornerstone of its utility, transforming it from a simple molecule into a sophisticated scaffold for constructing complex, three-dimensional structures with predictable geometries. Derivatives of this scaffold are pivotal in biologically active natural products and have been successfully applied as ion receptors, molecular tweezers, and ligands for asymmetric catalysis.[1][2][3]

The introduction of carboxylic acid functionalities at the 3 and 7 positions creates this compound, a bifunctional molecule with significant potential as a rigid linker and a building block for more elaborate molecular designs.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for any research endeavor. This compound is defined by a specific set of identifiers and properties, summarized below.

| Property | Value | Source |

| CAS Number | 6221-58-5 | [4][5] |

| Molecular Formula | C₁₁H₁₆O₄ | [4] |

| Molecular Weight | 212.24 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| InChI Key | NZYARQFLAVKFIQ-UHFFFAOYSA-N | [4] |

| SMILES | C1C2CC(CC1CC(C2)C(=O)O)C(=O)O | [4] |

Critical Insight: Stereoisomerism

The substitution pattern on the bicyclo[3.3.1]nonane core gives rise to distinct stereoisomers. The carboxylic acid groups at the C3 and C7 positions can be oriented either towards the inside of the bicyclic system (endo) or towards the outside (exo). This leads to three possible stereoisomers: endo,endo, exo,exo, and endo,exo. The CAS number 6221-58-5 is often associated with the endo,endo isomer.[4] The choice of stereoisomer is critical as it dictates the precise vector and distance between the carboxylate groups, profoundly impacting the geometry of resulting polymers, metal-organic frameworks (MOFs), or the binding orientation within a protein active site.

Synthesis Strategies: Constructing the Rigid Core

The synthesis of the bicyclo[3.3.1]nonane framework is a well-explored area of organic chemistry. The primary challenge lies in establishing the bicyclic core with the desired functionalization at the C3 and C7 positions. Several strategic approaches have proven effective.

Strategy 1: Double Michael Addition Annulation

A robust and frequently employed method involves a double Michael addition reaction. This strategy typically starts with a substituted cyclohexanone derivative and an appropriate Michael acceptor. A particularly effective variation involves the reaction of a 4-alkoxy-4-alkylcyclohexa-2,5-dienone with dimethyl 1,3-acetonedicarboxylate.[3] The resulting bicyclo[3.3.1]nonane-3,7-dione can then be converted to the dicarboxylic acid through subsequent oxidation or other functional group manipulations. This biomimetic approach is powerful for creating polysubstituted analogs.[1][2]

Strategy 2: Adamantane Fragmentation

An alternative and elegant approach utilizes the structural relationship between adamantane and bicyclo[3.3.1]nonane. Adamantane, a highly stable cage-like hydrocarbon, can undergo selective ring-opening or fragmentation reactions to yield the bicyclo[3.3.1]nonane core. For instance, the treatment of 1-hydroxyadamantane-4-one with periodic acid (HIO₄) can lead to the formation of a bicyclic 1,3-dicarboxylic acid derivative.[1][2] This method leverages the pre-existing bridged structure of adamantane to efficiently construct the target scaffold.

Protocol: Synthesis of Bicyclo[3.3.1]nonane-3,7-dione (Precursor)

This protocol describes a general, self-validating procedure for synthesizing the dione precursor, adapted from methodologies reported in the literature.[1][3]

Objective: To synthesize 9-methylbicyclo[3.3.1]nonane-3,7-dione via a double Michael addition.

Materials:

-

4-methoxy-4-methylcyclohexa-2,5-dienone (1 eq)

-

Dimethyl 1,3-acetonedicarboxylate (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq)

-

Methanol (anhydrous)

-

Hydrochloric acid (HCl, 5 M)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add anhydrous methanol.

-

Base Addition: Add finely ground potassium carbonate to the methanol and stir to create a suspension.

-

Reactant Addition: In a separate flask, dissolve 4-methoxy-4-methylcyclohexa-2,5-dienone and dimethyl 1,3-acetonedicarboxylate in a minimal amount of anhydrous methanol.

-

Initiation: Add the reactant solution dropwise to the stirring K₂CO₃ suspension at room temperature over 30 minutes. Causality: A slow addition rate is crucial to control the exotherm and prevent undesired side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dienone is consumed.

-

Hydrolysis & Decarboxylation: Once the initial reaction is complete, slowly add 5 M HCl to the reaction mixture at 0 °C until the pH is ~1. Then, heat the mixture to reflux for 4-6 hours. Trustworthiness: This single-pot acidification and heating step efficiently drives both the hydrolysis of the ester intermediates and the subsequent decarboxylation, simplifying the workup.

-

Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Add water to the residue and extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure bicyclo[3.3.1]nonane-3,7-dione.

Analytical Characterization

The rigid nature of the bicyclo[3.3.1]nonane core gives its derivatives a distinct and predictable analytical signature.

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the aliphatic region (1.5-2.5 ppm) corresponding to the methylene and methine protons of the bicyclic core. A broad singlet for the acidic protons of the carboxylic acids (>10 ppm). The precise chemical shifts and coupling constants will be highly dependent on the endo/exo stereochemistry. |

| ¹³C NMR | Signals for the carboxyl carbons (~175-180 ppm). A set of distinct signals in the aliphatic region (25-45 ppm) corresponding to the carbons of the bicyclic framework. The number of signals will reflect the symmetry of the specific stereoisomer. |

| IR Spectroscopy | A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the carboxyl group. |

| Mass Spectrometry | The molecular ion peak [M]⁺ should be readily observable. Key fragmentation patterns may include the loss of water (-18 Da), the carboxyl group (-45 Da), and cleavage of the bicyclic rings. |

Applications in Research and Drug Development

The unique geometry of this compound makes it a valuable tool for addressing specific challenges in molecular design.

Scaffold for Biologically Active Molecules

In drug development, achieving receptor subtype selectivity is a major goal. The rigid bicyclo[3.3.1]nonane scaffold allows for the precise positioning of pharmacophoric elements, minimizing off-target binding. While the dicarboxylic acid itself is a building block, its nitrogen-containing analog, 3,7-diazabicyclo[3.3.1]nonane (bispidine), provides a compelling case study. Bispidine derivatives have been extensively studied as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs).[6][7] The rigid core orients substituents in specific vectors, allowing for fine-tuning of interactions with different receptor subtypes.[7]

Linkers in Materials Science

The defined geometry and bifunctional nature of this compound make it an excellent candidate for a "rigid linker" in the construction of advanced materials. In the field of Metal-Organic Frameworks (MOFs), such linkers are essential for creating porous materials with predictable and stable structures for applications in gas storage, separation, and catalysis. Similarly, incorporating this rigid diacid into polyesters or polyamides can impart thermal stability, reduce flexibility, and create polymers with unique macroscopic properties.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular engineering. Its value is derived directly from its conformationally restricted framework, which allows for an unparalleled level of control over the spatial orientation of its carboxylate functionalities. From designing the next generation of selective therapeutics to building novel porous materials, this rigid scaffold offers a robust and reliable platform for innovation. The synthetic strategies and analytical insights provided in this guide serve as a foundation for researchers to confidently incorporate this powerful building block into their advanced research and development programs.

References

-

Title: this compound | C11H16O4 | CID 12466703 Source: PubChem URL: [Link]

-

Title: CONVENIENT SYNTHESIS OF NOVEL 1,3,7-TRISUBSTITUTED BICYCLO[3.3.1]NONANE DERIVATIVES Source: Synthetic Communications - Taylor & Francis Online URL: [Link]

-

Title: Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics Source: RSC Publishing URL: [Link]

-

Title: The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents Source: PubMed Central (PMC) URL: [Link]

-

Title: Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of Polysubstituted Oxygenated Bicyclo Compounds Source: UCL Thesis URL: [Link]

Sources

- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. This compound | C11H16O4 | CID 12466703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6221-58-5|Bicyclo[3,3,1]nonane-3,7-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid, a conformationally rigid dicarboxylic acid, represents a significant scaffold in medicinal chemistry and materials science. Its well-defined three-dimensional structure makes it an attractive building block for the design of ligands for biological targets, as well as for the construction of novel polymers and metal-organic frameworks. The rigid bicyclic core allows for precise positioning of the carboxylic acid functionalities, enabling specific interactions with biological macromolecules or predictable assembly in supramolecular structures. An in-depth understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for studying its interactions in more complex systems. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, grounded in the principles of spectroscopic interpretation and supported by data from related structures.

Molecular Structure and Conformational Analysis

This compound possesses a unique bicyclic framework that can exist in several conformations, primarily the chair-chair, boat-chair, and boat-boat forms. The chair-chair conformation is generally the most stable for the parent bicyclo[3.3.1]nonane. The stereochemistry of the carboxylic acid groups at the C3 and C7 positions (endo or exo) significantly influences the preferred conformation and the overall symmetry of the molecule. For the endo,endo-isomer, steric hindrance between the two carboxylic acid groups can lead to a flattened chair or a twist-boat conformation for one of the rings. The exo,exo-isomer is expected to more readily adopt a dual chair conformation. This conformational preference has a direct impact on the observed NMR and IR spectra.

Spectroscopic Data and Interpretation

While a comprehensive set of publicly available, raw experimental spectra for this compound (CAS 6221-58-5) is limited, a detailed analysis of its expected spectroscopic features can be derived from the well-established principles of NMR and IR spectroscopy and by comparison with structurally related bicyclo[3.3.1]nonane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The symmetry of this compound will be a key determinant of the number of unique signals in both the ¹H and ¹³C NMR spectra.

The proton NMR spectrum is anticipated to be complex due to the presence of multiple, conformationally restricted protons. The chemical shifts will be influenced by the electronegativity of the carboxylic acid groups and the anisotropic effects of the C=O bonds.

Expected ¹H NMR Chemical Shifts:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| COOH | 10.0 - 13.0 | br s | - | The acidic protons of carboxylic acids typically appear as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange. |

| H3, H7 | 2.5 - 3.0 | m | - | These methine protons are adjacent to the electron-withdrawing carboxylic acid groups, leading to a downfield shift. The multiplicity will be complex due to coupling with multiple neighboring protons. |

| H1, H5 | 2.0 - 2.5 | m | - | The bridgehead protons are expected in this region. Their chemical shift and multiplicity will depend on the overall conformation. |

| Methylene Protons (H2, H4, H6, H8, H9) | 1.5 - 2.2 | m | - | The methylene protons will appear as a complex set of overlapping multiplets. The geminal and vicinal coupling constants will be dependent on the dihedral angles within the bicyclic system. |

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The number of signals will directly correspond to the number of chemically non-equivalent carbon atoms, which is determined by the molecule's symmetry.

Expected ¹³C NMR Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C=O | 175 - 185 | The carbonyl carbons of the carboxylic acid groups are highly deshielded and appear in this characteristic downfield region.[1][2] |

| C3, C7 | 40 - 50 | The methine carbons bearing the carboxylic acid groups are shifted downfield due to the inductive effect of the oxygen atoms. |

| C1, C5 | 30 - 40 | The bridgehead carbons are expected in this range. |

| Methylene Carbons (C2, C4, C6, C8, C9) | 20 - 35 | The remaining methylene carbons of the bicyclic framework will appear in the aliphatic region. The precise chemical shifts will be influenced by their position relative to the carboxylic acid groups and the overall molecular conformation. |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the case of this compound, the carboxylic acid moieties will give rise to very characteristic absorption bands.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |

| O-H stretch | 2500-3300 | Strong, very broad | This is a hallmark of a hydrogen-bonded carboxylic acid. The broadness is due to the variation in hydrogen bond strengths in the solid or liquid state.[1][3] |

| C-H stretch (aliphatic) | 2850-3000 | Medium | These absorptions arise from the C-H bonds of the bicyclic alkane framework. |

| C=O stretch | 1680-1720 | Strong, sharp | The carbonyl stretch of a saturated carboxylic acid dimer typically appears in this region. The exact position can be influenced by the extent of hydrogen bonding.[1][3] |

| C-O stretch | 1210-1320 | Medium | This band corresponds to the stretching vibration of the carbon-oxygen single bond of the carboxylic acid.[3] |

| O-H bend | 920-950 | Medium, broad | This out-of-plane bending vibration is also characteristic of carboxylic acid dimers.[3] |

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

Synthesis and Purification

A common route to this compound involves the oxidation of adamantane derivatives. A thorough purification by recrystallization is crucial to remove any impurities that may interfere with spectroscopic analysis.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃ if solubility permits). The choice of solvent is critical as it can influence the chemical shift of the acidic protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and aid in the assignment of the complex aliphatic region.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which can be crucial for assigning quaternary carbons and confirming the overall connectivity.

-

IR Sample Preparation and Data Acquisition

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

-

Data Visualization

Molecular Structure

Caption: 2D representation of this compound.

Experimental Workflow

Caption: Workflow for the synthesis and spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound relies on a combined interpretation of NMR and IR data. The rigid bicyclic framework gives rise to a complex but interpretable set of signals that, when analyzed systematically, can confirm the molecular structure and provide insights into its conformation. This guide serves as a valuable resource for researchers working with this important molecule, providing a framework for data acquisition, interpretation, and structural verification.

References

- Figueroa, L., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 75-85.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Vijayakumar, V., & Sundaravadivelu, M. (2005). Synthesis and study on 2,4,6,8-tetraaryl- 3,7-diazabicyclo[3.3.1]nonanes and their derivatives. Magnetic Resonance in Chemistry, 43(6), 479-482.

- Mori, T., et al. (1983). An Efficient and Practical Synthesis of Bicyclo[3.3.1]nonane-2,4-diones. Chemical and Pharmaceutical Bulletin, 31(8), 3454-3461.

- Figueroa, L., et al. (2020). Design and Synthesis of Two Bicyclo[3.3.1]nonane-steroid Derivatives.

- Song, Z. J., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

- LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.

Sources

- 1. Bicyclo[3.3.1]nonane-3,7-dione | C9H12O2 | CID 643315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]

- 3. bicyclo[3.3.1]nonane [stenutz.eu]

Crystal structure of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid

A Technical Guide to the Crystal Structure of Bicyclo[3.3.1]nonane-3,7-dicarboxylic Acid: A Predictive and Methodological Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[3.3.1]nonane framework is a rigid and synthetically versatile scaffold that has garnered significant interest in medicinal chemistry and materials science. Its well-defined three-dimensional structure allows for the precise spatial orientation of functional groups, making it an attractive building block for creating highly specific molecular architectures. This guide provides an in-depth technical analysis of the anticipated crystal structure of this compound. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages established crystallographic principles and data from analogous structures to present a predictive model of its solid-state conformation and intermolecular interactions. Furthermore, a comprehensive experimental protocol for the determination of its crystal structure via single-crystal X-ray diffraction is detailed, offering a self-validating framework for future research.

Introduction: The Significance of the Bicyclo[3.3.1]nonane Scaffold

The bicyclo[3.3.1]nonane skeleton is a bridged carbocyclic system characterized by two fused six-membered rings. The inherent rigidity of this framework minimizes conformational ambiguity, a highly desirable trait in the design of molecules with specific biological targets or material properties. The introduction of functional groups at various positions on this scaffold allows for the creation of a diverse array of molecules with applications ranging from pharmaceuticals to molecular receptors.[1][2] The 3,7-disubstituted derivatives are particularly noteworthy as they present functional groups in a well-defined spatial relationship, making them ideal for probing molecular recognition events and constructing complex supramolecular assemblies.

Synthesis of this compound

The synthesis of bicyclo[3.3.1]nonane derivatives can be achieved through various routes, often involving cyclization reactions.[1][3] A common and effective strategy for the construction of the bicyclo[3.3.1]nonane-3,7-dione precursor involves a double Michael addition followed by cyclization. This dione can then be further functionalized to yield the desired dicarboxylic acid.

Generalized Synthetic Protocol

A plausible synthetic route to this compound is outlined below. This protocol is a composite of established methods for the synthesis of related bicyclo[3.3.1]nonane structures.

Step 1: Synthesis of Bicyclo[3.3.1]nonane-3,7-dione

-

To a solution of an appropriate 1,3-dicarbonyl compound, add a suitable Michael acceptor in the presence of a base.

-

Reflux the reaction mixture to facilitate the double Michael addition and subsequent intramolecular aldol condensation/dehydration to form the bicyclic dione.[1]

-

Purify the resulting bicyclo[3.3.1]nonane-3,7-dione by column chromatography or recrystallization.

Step 2: Oxidation to this compound

-

Subject the bicyclo[3.3.1]nonane-3,7-dione to a haloform reaction or another suitable oxidation method to convert the ketone functionalities to carboxylic acids.

-

Acidify the reaction mixture to protonate the carboxylate salts.

-

Isolate the crude this compound by filtration.

-

Purify the final product by recrystallization from an appropriate solvent system (e.g., water, ethanol, or a mixture thereof).

Synthetic Workflow Diagram

Caption: Generalized synthetic pathway for this compound.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data, a predictive analysis of the crystal structure can be performed based on the known conformational preferences of the bicyclo[3.3.1]nonane core and the strong hydrogen-bonding propensity of carboxylic acids.

Molecular Conformation

The bicyclo[3.3.1]nonane framework can adopt several conformations, with the chair-chair and boat-chair forms being the most common. The chair-chair conformation is generally more stable, but the presence of bulky substituents can favor the boat-chair conformation to alleviate steric strain. For this compound, the carboxylic acid groups are in positions that are unlikely to cause significant steric hindrance, thus the molecule is predicted to adopt a chair-chair conformation .

Intermolecular Hydrogen Bonding

Carboxylic acids are well-known to form strong hydrogen-bonded dimers in the solid state.[4] It is highly probable that this compound will exhibit this motif. Each molecule possesses two carboxylic acid groups, allowing for the formation of an extended hydrogen-bonded network. The most likely scenario is the formation of infinite one-dimensional chains or two-dimensional sheets where molecules are linked by pairs of hydrogen-bonded carboxylic acid dimers.

Predicted Hydrogen-Bonded Dimer Formation

Caption: Predicted hydrogen-bonded dimer formation between two carboxylic acid groups.

Hypothetical Crystal Packing

The rigid bicyclic core and the directional nature of the hydrogen bonds are expected to lead to a highly ordered crystal packing. The molecules will likely arrange in a way that maximizes hydrogen bonding and van der Waals interactions, resulting in a dense and stable crystalline lattice.

| Predicted Crystallographic Parameters | |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Dominant Intermolecular Interaction | O-H···O hydrogen bonds |

| Secondary Interactions | C-H···O interactions, van der Waals forces |

Experimental Determination of the Crystal Structure: A Self-Validating Protocol

The following section outlines a detailed, field-proven methodology for the determination of the single-crystal X-ray structure of this compound. This protocol serves as a self-validating system for the predictive analysis presented above.

Step-by-Step Experimental Workflow

1. Crystal Growth:

-

Rationale: The growth of high-quality single crystals is the most critical step. A variety of solvents and crystallization techniques should be screened to find optimal conditions.

-

Protocol:

- Dissolve a small amount of purified this compound in a selection of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water) at an elevated temperature to achieve saturation.

- Employ slow evaporation, slow cooling of the saturated solution, and vapor diffusion techniques to promote the growth of single crystals.

- Carefully inspect the resulting crystals under a microscope for well-defined faces and the absence of twinning or other defects.

2. Data Collection:

-

Rationale: A modern single-crystal X-ray diffractometer is used to collect high-resolution diffraction data.

-

Protocol:

- Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

- Center the crystal in the X-ray beam of the diffractometer.

- Perform an initial unit cell determination to assess crystal quality.

- Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion and potential radiation damage.

3. Structure Solution and Refinement:

-

Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.

-

Protocol:

- Process the raw diffraction data, including integration of reflection intensities and absorption correction.

- Determine the space group from the systematic absences in the diffraction pattern.

- Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.

- Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, and anisotropic displacement parameters.

- Locate and refine the positions of hydrogen atoms, particularly those involved in hydrogen bonding.

Experimental Workflow Diagram

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Spectroscopic Characterization

While not a direct measure of the crystal structure, spectroscopic techniques provide valuable information that can corroborate the molecular structure determined by X-ray diffraction.

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the protons on the bicyclic framework, with chemical shifts and coupling constants indicative of the chair-chair conformation. A broad singlet for the acidic protons of the carboxylic acids. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acids (typically > 170 ppm) and the aliphatic carbons of the bicyclic core.[5][6] |

| FT-IR | A broad O-H stretching band (2500-3300 cm⁻¹) and a strong C=O stretching band (1680-1710 cm⁻¹) characteristic of a hydrogen-bonded carboxylic acid dimer. |

Conclusion

This compound represents a molecule of significant interest for the construction of functional materials and bioactive compounds. This guide has provided a comprehensive, albeit predictive, analysis of its likely crystal structure, emphasizing a chair-chair conformation and an extensive hydrogen-bonding network dominated by carboxylic acid dimers. The detailed experimental protocol for single-crystal X-ray diffraction provides a clear pathway for the validation of these predictions. The elucidation of the precise solid-state structure of this molecule will undoubtedly pave the way for its rational application in various fields of chemical science.

References

-

Taylor & Francis Online. (2006, August 21). CONVENIENT SYNTHESIS OF NOVEL 1,3,7-TRISUBSTITUTED BICYCLO[3.3.1]NONANE DERIVATIVES. Synthetic Communications. [Link]

-

RSC Publishing. (2023, July 25). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. [Link]

-

Chemical and Pharmaceutical Bulletin. (1983). An Efficient and Practical Synthesis of Bicyclo[3.3.1]nonane-2,4-diones. [Link]

-

Acta Crystallographica Section C. (2003). The epimeric 9-oxobicyclo[3.3.1]nonane-3-carboxylic acids: hydrogen-bonding patterns of the endo acid and the lactol of the exo acid. [Link]

-

CrystEngComm. (2012). Synthetic and crystallographic studies of bicyclo[3.3.1]nonanes derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. [Link]

-

Chemistry Journal of Moldova. DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. [Link]

-

PubChem. This compound. [Link]

-

French-Ukrainian Journal of Chemistry. (2017). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. [Link]

-

National Center for Biotechnology Information. (2015). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. [Link]

-

MDPI. (2018). Homoconjugation vs. Exciton Coupling in Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane Dinitrile and Carboxylic Acids. [Link]

-

ResearchGate. (2012). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. [Link]

-

Semantic Scholar. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. [Link]

-

ACS Publications. (2011). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. [Link]

-

Chalmers University of Technology. (2004). Design and synthesis of a C-2-symmetric self-complementary hydrogen-bonding cleft molecule based on the bicyclo 3.3.1 nonane and 4-oxo-5-azaindole framework. Formation of channels and inclusion complexes in the solid state. [Link]

Sources

- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. sci-hub.se [sci-hub.se]

- 5. cjm.ichem.md [cjm.ichem.md]

- 6. files01.core.ac.uk [files01.core.ac.uk]

Conformational Landscapes of the Bicyclo[3.3.1]nonane Skeleton: An In-depth Technical Guide

Abstract

The bicyclo[3.3.1]nonane framework is a ubiquitous structural motif in a multitude of natural products and synthetic molecules of significant biological and chemical interest.[1][2] Its rigid, yet conformationally dynamic, skeleton provides a unique three-dimensional scaffold that is crucial for its diverse functions. A thorough understanding of the conformational preferences of this bicyclic system is paramount for the rational design of novel therapeutics, catalysts, and advanced materials. This technical guide provides a comprehensive exploration of the conformational analysis of the bicyclo[3.3.1]nonane core, delving into its fundamental conformations, the subtle interplay of steric and electronic effects that govern its behavior, and the modern analytical techniques employed for its characterization.

Introduction: The Significance of the Bicyclo[3.3.1]nonane Scaffold

The bicyclo[3.3.1]nonane skeleton, consisting of two fused cyclohexane rings, represents a fascinating case study in conformational analysis. Its structure is more constrained than a simple cyclohexane ring, yet it possesses a greater degree of conformational freedom than more rigid polycyclic systems like adamantane. This unique balance of rigidity and flexibility is a key determinant of its chemical reactivity and biological activity.[2][3] Many natural products, including the polyprenylated acylphloroglucinols (PPAPs) known for their diverse medicinal properties, feature this core structure.[2] Furthermore, its derivatives are explored as chiral ligands in asymmetric catalysis and as building blocks in supramolecular chemistry.[1] A deep understanding of its conformational landscape is therefore not merely an academic exercise but a critical component of modern chemical research and drug development.

Fundamental Conformations of the Bicyclo[3.3.1]nonane Skeleton

The bicyclo[3.3.1]nonane skeleton can, in principle, adopt several conformations. However, three primary conformations are of particular importance due to their relative energies: the twin-chair (or chair-chair), the boat-chair, and the twin-twist-boat.[1][4]

The Preferred Twin-Chair (CC) Conformation

For the unsubstituted bicyclo[3.3.1]nonane, the twin-chair (CC) conformation is the most stable and, therefore, the predominant form.[4] In this C2v-symmetric arrangement, both six-membered rings adopt a chair conformation. The primary source of strain in this conformation is the significant transannular steric interaction between the endo hydrogen atoms at the C3 and C7 positions.[3][5] This repulsive interaction forces a flattening of the cyclohexane chairs compared to an ideal cyclohexane ring, resulting in a C3-C7 distance of approximately 3.1 Å.[5]

The Boat-Chair (BC) Conformation

The boat-chair (BC) conformation, which possesses Cs symmetry, is the next most stable conformer.[4] In this arrangement, one ring maintains a chair conformation while the other adopts a boat form. The energy difference between the CC and BC conformations is relatively small, estimated to be around 2.3 kcal/mol.[4] This small energy gap means that the BC conformer can be significantly populated, especially when substituents or heteroatoms are introduced that destabilize the CC form or stabilize the BC form. For instance, the introduction of bulky endo substituents at C3 or C7 can favor the BC conformation to alleviate steric strain.[6]

The High-Energy Twin-Twist-Boat (BB) Conformation

The C2-symmetric twin-twist-boat (or twisted twin-boat, BB) conformation is considerably higher in energy than both the CC and BC forms.[4][7] The significant destabilizing steric factors in this conformer generally preclude its existence in detectable amounts under normal conditions.[4] However, specific substitution patterns that introduce significant steric hindrance in both the CC and BC conformations can lead to the adoption of a twist-boat arrangement.[8]

The energetic relationship between these primary conformations is a critical aspect of understanding the system's behavior.

Caption: Conformational equilibrium of the bicyclo[3.3.1]nonane skeleton.

Factors Influencing Conformational Equilibrium

The conformational preference of the bicyclo[3.3.1]nonane skeleton is not static and can be significantly influenced by a variety of factors. Understanding these influences is key to predicting and controlling the three-dimensional structure of its derivatives.

Transannular Interactions

The aforementioned transannular steric repulsion between the endo C3 and C7 hydrogens in the CC conformation is the most critical factor governing the conformational landscape of the parent hydrocarbon.[3][9] Any modification that either increases or decreases this interaction will have a profound effect on the equilibrium.

Substituent Effects

The nature, size, and position of substituents play a pivotal role in determining the preferred conformation.

-

Bulky Substituents: The introduction of bulky substituents, particularly in the endo positions at C3 or C7, will significantly destabilize the CC conformation due to severe 1,3-diaxial-like interactions. This often leads to a shift in the equilibrium towards the BC conformation where the substituent can adopt a less sterically hindered position.[6][10]

-

Intramolecular Hydrogen Bonding: The presence of functional groups capable of forming intramolecular hydrogen bonds can stabilize otherwise unfavorable conformations. For example, in certain 3-aza- or 3-oxa-bicyclo[3.3.1]nonan-9-ols, an intramolecular hydrogen bond between the hydroxyl group and the heteroatom can lock the molecule into a BC conformation.[11]

Heteroatom Incorporation

Replacing one or more carbon atoms with heteroatoms (e.g., nitrogen, oxygen, sulfur) can dramatically alter the conformational preferences.[12]

-

Lone Pair Repulsions: In dihetero-substituted bicyclo[3.3.1]nonanes, such as 3,7-dithia derivatives, the repulsion between the lone pairs of the heteroatoms in the CC conformation can be significant. This "hockey sticks" effect can favor the BC conformer.[4]

-

Bond Lengths and Angles: The different bond lengths and angles associated with heteroatoms can alter the ring geometry and, consequently, the magnitude of transannular interactions. For instance, the longer C-S bond compared to a C-C bond can alleviate some steric strain in the CC form of thia-analogs.[13]

Experimental and Computational Techniques for Conformational Analysis

A combination of experimental and computational methods is typically employed to elucidate the conformational properties of bicyclo[3.3.1]nonane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying conformational equilibria in solution.[14]

-

Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to their local electronic environment and, therefore, to the overall molecular conformation.[14]

-

Coupling Constants: Vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the protons via the Karplus equation. This relationship allows for the determination of ring pucker and the differentiation between chair and boat conformations.[15]

-

Dynamic NMR (DNMR): For systems undergoing rapid conformational exchange, DNMR techniques can be used to determine the energy barriers of inversion and the relative populations of the conformers.

Experimental Protocol: Variable Temperature ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the bicyclo[3.3.1]nonane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a high-quality NMR tube.

-

Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Low-Temperature Studies: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Acquire a spectrum at each temperature, allowing for thermal equilibration.

-

Observation of Coalescence and Decoalescence: Monitor the spectra for changes in line shape, specifically the broadening of signals (coalescence) followed by their sharpening and splitting into multiple sets of signals at lower temperatures, which correspond to the individual conformers.

-

Data Analysis: Use appropriate software to simulate the line shapes and extract the rate constants for conformational exchange at different temperatures. From these, the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational inversion can be calculated using the Eyring equation. The relative integrals of the signals for the different conformers at low temperatures provide their relative populations and the free energy difference (ΔG°).

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[16][17][18] This technique yields precise bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the preferred conformation in the crystalline phase.[6][19] It is important to note that the conformation observed in the solid state may not always be the most stable conformation in solution due to packing forces. However, it provides invaluable data for benchmarking computational models.[20]

Computational Chemistry

Molecular mechanics and quantum chemical calculations are indispensable tools for predicting the relative energies of different conformers and the energy barriers between them.[21][22]

-

Molecular Mechanics (MM): Force-field based methods (e.g., MMFF, AMBER) are computationally inexpensive and can be used to rapidly screen a large number of possible conformations.

-

Density Functional Theory (DFT) and Ab Initio Methods: These quantum mechanical methods provide more accurate energy calculations and can be used to optimize the geometries of the most stable conformers and transition states.[22]

Caption: Workflow for the conformational analysis of bicyclo[3.3.1]nonane.

Case Studies and Applications

The principles of conformational analysis of the bicyclo[3.3.1]nonane skeleton are best illustrated through specific examples.

-

3-Azabicyclo[3.3.1]nonanes: These nitrogen-containing analogs are of significant interest in medicinal chemistry.[23] The conformational preference of the nitrogen lone pair and the potential for N-substituents to influence the CC vs. BC equilibrium are critical for their interaction with biological targets.[24] For example, protonation of the nitrogen can lead to the formation of intramolecular hydrogen bonds that favor a BC conformation.[1]

-

Bicyclo[3.3.1]nonane-diones: The introduction of carbonyl groups can influence the conformation through electronic effects and by providing sites for further functionalization. The study of bicyclo[3.3.1]nona-3,7-diene-2,6-dione has revealed through-space homoconjugation between the two enone moieties, an interaction that is highly dependent on the conformational arrangement of the bicyclic core.[9][15]

Summary and Outlook

The conformational analysis of the bicyclo[3.3.1]nonane skeleton is a mature yet continually evolving field. The delicate balance between the twin-chair, boat-chair, and twin-twist-boat conformations, governed by a subtle interplay of transannular interactions, substituent effects, and the presence of heteroatoms, provides a rich platform for fundamental stereochemical studies and for the design of molecules with tailored three-dimensional structures. The synergistic application of high-resolution NMR spectroscopy, X-ray crystallography, and advanced computational methods will continue to deepen our understanding of this important bicyclic system, paving the way for the development of new and improved pharmaceuticals, catalysts, and functional materials.

References

-

Bishop, R., Craig, D. C., & Scudder, M. L. (1984). Preparation and crystal structure of a twin twist-boat bicyclo[3.3.1]nonane monohydrate. Journal of the Chemical Society, Perkin Transactions 1, 1345-1350. [Link]

-

Schaefer, J. P., & Honig, L. M. (1966). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. The Journal of Organic Chemistry, 31(6), 1685–1689. [Link]

-

Bag, B. G., & Dinda, B. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry, 14(8), 1426-1453. [Link]

-

Orentas, E., et al. (2018). Homoconjugation vs. Exciton Coupling in Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane Dinitrile and Carboxylic Acids. Molecules, 23(11), 2953. [Link]

-

Wallentin, C. J., et al. (2012). Synthetic and crystallographic studies of bicyclo[3.3.1]nonanes derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. CrystEngComm, 14(1), 178-187. [Link]

-

Cradwick, P. D., & Sim, G. A. (1971). Molecular conformations. Part XI. A boat-chair bicyclo[4][4]nonane: crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[4][4]-nonan-2-one. Journal of the Chemical Society B: Physical Organic, 2218-2221. [Link]

-

Venkatraj, M., Ponnuswamy, S., & Jeyaraman, R. (2008). Conformational study of N-acyl-r-2-c-4-diphenyl-3-azabicyclo[3.3.1]nonanes and N3,N7-diformyl-r-2,c-4,t-6,t-8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane by NMR spectroscopy and semi-empirical molecular orbital calculations. Indian Journal of Chemistry - Section B, 47B(11), 1737-1744. [Link]

-

Bishop, R., Craig, D. C., & Scudder, M. L. (1993). Preparation and crystal structure of a twin twist-boat bicyclo[3.3.1]nonane monohydrate. Journal of the Chemical Society, Perkin Transactions 1, (11), 1255-1260. [Link]

-

Kudo, H., et al. (1982). Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction. Journal of the Chemical Society, Perkin Transactions 2, (5), 761-765. [Link]

-

Cradwick, P. D., & Sim, G. A. (1971). Molecular conformations. Part XI. A boat-chair bicyclo[4][4]nonane: crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[4][4]. Semantic Scholar. [Link]

-

Bag, B. G., & Dinda, B. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]

-

Zefirov, N. S., & Palyulin, V. A. (2007). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Topics in Stereochemistry, 22, 171-230. [Link]

-

Pisarev, S. A., et al. (2021). The bicyclo[3.3.1]nonane system and conformational equilibria for 1–4. Mendeleev Communications, 31(5), 612-614. [Link]

-

Promontorio, R. (2018). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL (University College London). [Link]

-

Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo[4][4]nonanes. Topics in Stereochemistry, 20, 171-230. [Link]

-

Carroll, P. J., et al. (1995). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Journal of Medicinal Chemistry, 38(18), 3495-3501. [Link]

-

Yu, V. K., et al. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 864-872. [Link]

-

Bovill, M. J., et al. (1980). A skewed bicyclo[3.3.1]nonane. X-ray and neutron diffraction studies of 9-thiabicyclo[3.3.1]nonane-2,6-dione and molecular-mechanics calculations for bicyclo[3.3.1]nonane derivatives. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(12), 3141-3147. [Link]

-

McCabe, P. H., & Sim, G. A. (1981). The Twin-Chair Conformation of Bicyclo[3.3.1]nonane: X-ray Diffraction Study of 2,6-dichloro-9λ6-thiabicyclo[3.3.1]nonane 9,9-dioxide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(10), 1943-1945. [Link]

-

Bishop, R., et al. (1992). Homoconjugation and transannular orbital interactions detected by photoelectron and carbon-13 NMR spectroscopy. Bicyclo[3.3.1]nona-3,7-diene-2,6-dione and bicyclo[3.3.1]nonane-2,6-dione. Journal of the American Chemical Society, 114(8), 3004-3010. [Link]

-

Zefirov, Y. V., et al. (2007). Difluorination ability of F-TEDA-BF4in the transannular cyclization of bicyclo[3.3.1]nonane dienes in monoglyme. Mendeleev Communications, 17(5), 263-264. [Link]

-

McCabe, P. H., Milne, N. J., & Sim, G. A. (1985). Conformational control in the 3,7-diazbicyclo[3.3.1]nonane system. Journal of the Chemical Society, Chemical Communications, (10), 625-626. [Link]

-

Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo[4][4]nonanes. Semantic Scholar. [Link]

-

Zimmer, R., et al. (2023). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 456-465. [Link]

-

Berlin, K. D., et al. (1991). Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state. Journal of Medicinal Chemistry, 34(8), 2355-2364. [Link]

-

Ishiyama, T., et al. (2007). The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. Journal of Molecular Structure: THEOCHEM, 806(1-3), 221-226. [Link]

-

Bishop, R., Craig, D. C., & Scudder, M. L. (1993). Preparation and Crystal Structure of a Twin Twist-Boat Bicyclo[3.3.1]nonane M onohyd rate. RSC Publishing. [Link]

-

Chakrabarty, M. R., Ellis, R. L., & Roberts, J. L. (1973). Conformation of bicyclo[3.3.1]nonane systems. Semi-empirical investigation. The Journal of Organic Chemistry, 38(11), 2165–2168. [Link]

-

Wallentin, C. J., et al. (2012). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. ResearchGate. [Link]

-

Orentas, E., et al. (2018). Synthesis of Diastereomeric bicyclo[3.3.1]nonane Dibenzoyl Esters and Study of Their Chiroptical Properties. Molecules, 23(10), 2548. [Link]

-

Schaefer, J. P., et al. (1967). Bicyclo[3.3.1]nonanes. II. Synthesis and reactions of simple derivatives. The Journal of Organic Chemistry, 32(5), 1372–1377. [Link]

-

Orentas, E., et al. (2018). Substituent and intramolecular hydrogen-bond effect on the conformation. Evidence from photophysical properties of chiral a,b-unsaturated Bicyclo[3.3.1]nonane dinitrile. Chirality, 30(11), 1235-1243. [Link]

-

Promontorio, R., Richard, J., & Marson, C. M. (2016). Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives. RSC Advances, 6(114), 114412-114424. [Link]

-

Berlin, K. D., et al. (1993). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Phosphorus, Sulfur, and Silicon and the Related Elements, 75(1-4), 215-227. [Link]

-

Quast, H., et al. (1994). Konformation und Bromierung von Bicyclo[3.3.1]nonan-2,6-dion und Dehydrobromierung der Bromketone – Verbesserte Synthese von Bicyclo[3.3.1]nona-3,7-dien-2,6-dion. Liebigs Annalen der Chemie, 1994(1), 49-60. [Link]

Sources

- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Preparation and crystal structure of a twin twist-boat bicyclo[3.3.1]nonane monohydrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Preparation and crystal structure of a twin twist-boat bicyclo[3.3.1]nonane monohydrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. sci-hub.se [sci-hub.se]

- 16. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 17. sci-hub.se [sci-hub.se]

- 18. Molecular conformations. Part XI. A boat-chair bicyclo[3,3,1]nonane: crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[3,3,1]-nonan-2-one | Semantic Scholar [semanticscholar.org]

- 19. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Conformational control in the 3,7-diazbicyclo[3.3.1]nonane system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Discovery and history of bicyclo[3.3.1]nonane compounds

An In-depth Technical Guide to the Discovery and History of Bicyclo[3.3.1]nonane Compounds

Authored by Gemini, Senior Application Scientist

Abstract

The bicyclo[3.3.1]nonane framework, a seemingly simple bridged carbocycle, represents a cornerstone of three-dimensional molecular architecture in organic chemistry. Its rigid, yet conformationally dynamic structure has captivated chemists for over a century, evolving from a curiosity of strained ring systems to a privileged scaffold in natural products and medicinal chemistry.[1] This guide provides a comprehensive exploration of the bicyclo[3.3.1]nonane core, charting its historical discovery, the development of seminal synthetic strategies, its unique conformational landscape, and its modern applications in the pursuit of complex molecular targets and novel therapeutics. For researchers, scientists, and drug development professionals, understanding the journey of this scaffold offers critical insights into the principles of stereochemical control, reaction mechanisms, and rational drug design.

A Serendipitous Beginning: Early History and Discovery

The story of the bicyclo[3.3.1]nonane system begins not with the carbocycle itself, but with a heteroatomic analogue whose structure would remain a puzzle for nearly half a century. In 1887, Julius Tröger reported the synthesis of a novel base from the reaction of p-toluidine and formaldehyde.[2] While he had successfully created what is now known as "Tröger's Base," its true bridged diamine structure, an azabicyclo[3.3.1]nonane derivative, was not correctly identified until 1935 by Spielman.[2] This early discovery was a harbinger of the structural complexity and synthetic challenges the bicyclic system would present.

The formal discovery of bicyclo[3.3.1]nonane compounds as a distinct class of carbocycles occurred around the turn of the 20th century, initially driven by academic interest in strained ring systems.[3] However, it was the pioneering work on synthetic methodologies that truly brought the scaffold to the forefront. A landmark achievement was the synthesis of "Meerwein's Ester" (dimethyl 1,3,5,7-tetramethyl-2,6-dioxo-bicyclo[3.3.1]nonane-4,8-dicarboxylate), which provided a versatile entry point to this class of compounds and remains a topic of study.[4][5] These early efforts laid the foundational groundwork for the explosion of synthetic routes and applications that would follow.

Constructing the Core: Foundational Synthetic Methodologies

The synthesis of the bicyclo[3.3.1]nonane core is a classic problem in organic synthesis, with numerous strategies developed to forge its dual six-membered rings. The choice of method is often dictated by the desired substitution pattern and stereochemistry.

Robinson Annulation and Related Condensations

One of the most intuitive and widely applied methods involves a sequence of Michael addition and intramolecular aldol condensation, a strategy reminiscent of the Robinson annulation. This approach typically starts with a pre-formed cyclohexane ring, such as a cyclohexanone derivative, which is reacted with an α,β-unsaturated ketone or aldehyde.[2][6] The base-catalyzed cascade reaction efficiently constructs the second six-membered ring.

Caption: General workflow for Robinson Annulation-type synthesis.

This methodology's power lies in its convergency and the ready availability of starting materials. Nicolaou's group, for instance, employed an acid-catalyzed tandem Michael addition-intramolecular aldol condensation to create a bicyclo[3.3.1]nonenone system as a key step toward the synthesis of a hyperforin model.[2][7]

Effenberger-Type Cyclization

In 1984, Effenberger discovered a highly efficient route utilizing the reaction between an enol ether (1-methoxy-1-cyclohexene) and malonyl dichloride.[2] This [4+2] cycloaddition-like process directly yields a bicyclo[3.3.1]nonane-2,4,9-trione system, a versatile intermediate for further functionalization.[2][8] This method has proven invaluable for accessing highly oxygenated bicyclo[3.3.1]nonane cores, which are common motifs in natural products.